(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is a chiral compound with the molecular formula and a molecular weight of approximately 269.34 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect the amine from undesired reactions. The compound contains two cyclopropyl groups attached to the propanoic acid backbone, contributing to its unique steric and electronic properties. This compound is classified under various chemical databases, including its CAS number 2548967-22-0, indicating its specific identity in chemical literature and regulatory contexts .
The reactivity of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid primarily involves the deprotection of the Boc group under acidic or basic conditions to yield the free amine. This transformation is crucial for further reactions, such as peptide coupling or other amine-based transformations. The cyclopropyl groups may also participate in ring-opening reactions under specific conditions, although such reactions are less common due to the stability of cyclopropanes.
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves several steps:
These steps are representative of standard practices in organic synthesis involving amino acids and their derivatives.
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid can find applications in:
Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid would typically focus on its binding affinity to various receptors or enzymes. These studies could employ techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and thermodynamics. Understanding these interactions is essential for elucidating its potential therapeutic uses.
Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid. Here are a few examples:
Uniqueness: The dicyclopropyl moiety distinguishes (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid from other similar compounds by providing enhanced steric hindrance and potentially unique interaction profiles with biological targets.
The Bucherer-Bergs reaction, traditionally used to synthesize hydantoins from carbonyl compounds or cyanohydrins, has been adapted for cyclopropane-containing amino acid synthesis. The reaction involves condensing a cyclopropane-bearing ketone or aldehyde with ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is subsequently hydrolyzed to the target amino acid. For example, cyclopropyl ketones react under Bucherer-Bergs conditions to yield 5,5-disubstituted hydantoins, which undergo acidic hydrolysis to release the corresponding amino acid.
Recent modifications include using polyethylene glycol (PEG) as a solvent at 150°C, which enhances reaction efficiency by reducing polymerization side reactions and simplifying work-up procedures. Ultrasonication has further improved this method, enabling lower temperatures (40–60°C) and shorter reaction times (4–6 hours) while maintaining yields above 85%. A key limitation remains the reaction’s single point of diversity, necessitating pre-functionalized cyclopropane-containing carbonyl precursors.
| Bucherer-Bergs Reaction Optimization | Traditional Conditions | PEG-Assisted | Ultrasonication |
|---|---|---|---|
| Temperature (°C) | 80–100 | 150 | 40–60 |
| Time (hours) | 24–48 | 12 | 4–6 |
| Yield (%) | 60–75 | 78–82 | 85–92 |
Introducing the tert-butoxycarbonyl (Boc) group to the amine of 3,3-dicyclopropylpropanoic acid requires careful optimization due to steric hindrance from the adjacent cyclopropyl rings. Standard Boc protection via Schotten-Baumann conditions (di-tert-butyl dicarbonate in aqueous NaOH/dioxane) often fails, prompting the use of Lewis acid catalysts such as 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS).
A two-step protocol proves effective:
Comparative studies show that bulkier reagents like Boc-OSu (N-hydroxysuccinimide active ester) outperform Boc₂O in hindered systems, reducing dimerization byproducts from 15% to <2%.
The (S)-configuration at C2 and the trans arrangement of cyclopropane rings are achieved through three primary methods:
1. Diazo Cyclopropanation
Dehydroalanine derivatives react with diazo compounds (e.g., diazocyclopropane) in a [2+1] cycloaddition, producing cyclopropyl amino acids with controlled stereochemistry. Copper(I) catalysts induce asymmetry, yielding enantiomeric excess (ee) up to 88% for the (S)-isomer.
2. Olefin Cyclopropanation
Alkenyl precursors undergo cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂), followed by resolution using chiral auxiliaries. This method affords dicyclopropyl structures with diastereomeric ratios (dr) of 9:1.
3. Hydantoin Hydrolysis
Bucherer-Bergs-derived hydantoins are hydrolyzed under acidic conditions (6 M HCl, 110°C), retaining the stereochemical integrity of the cyclopropane rings. Crystallization of hydantoin intermediates before hydrolysis enhances ee from 75% to >99%.
Solution-Phase Synthesis
Dominates large-scale production due to straightforward scalability. Key steps (Boc protection, cyclopropanation) are performed in THF or dichloromethane, with yields averaging 70–80%. Challenges include lengthy purification steps for stereoisomeric mixtures.
Solid-Phase Synthesis
Employed for peptide-incorporated derivatives, leveraging Wang or Rink amide resins. The C-terminal carboxylic acid is anchored to the resin, enabling iterative Boc-deprotection (TFA/CH₂Cl₂) and coupling cycles. While convenient for peptide elongation, steric hindrance reduces coupling efficiency to 60–70% per cycle.
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Typical Yield (%) | 75–85 | 60–70 (per cycle) |
| Purification Complexity | High | Low |
| Scalability | >100 g | <5 g |
| Stereochemical Control | Moderate (dr 4:1) | High (dr >19:1) |
Seed crystal optimization represents a critical component in the crystallization of challenging tert-butoxycarbonyl-protected amino acids, particularly those containing cyclopropyl substituents [5] [7]. The unique structural features of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid demand specialized seeding strategies to achieve reproducible crystal formation and optimal product quality.
The fundamental principle underlying seed crystal optimization lies in the controlled separation of nucleation and growth processes [7] [8]. Research has demonstrated that tert-butoxycarbonyl-asparagine aggregates under supersaturated conditions through specific molecular arrangements that mirror the crystal structure [5]. This aggregation behavior, observed through Nuclear Overhauser Effect measurements, occurs after approximately 120 hours in supersaturated solutions, suggesting that similar pre-nucleation phenomena may influence the crystallization of related Boc-protected amino acids [5].
Seed concentration optimization follows established protocols that balance nucleation control with crystal growth promotion [9] [8]. Industrial applications typically employ seed loadings ranging from 0.1 to 5 weight percent, with specific optimization dependent on the molecular characteristics of the target compound [10]. For Boc-amino acids, the presence of the bulky tert-butoxycarbonyl group necessitates careful consideration of seed surface area and loading density to prevent excessive secondary nucleation [8] [11].
| Parameter | Typical Range | Impact on Crystal Quality | Optimization Strategy |
|---|---|---|---|
| Seed Concentration | 0.1-5 wt% | Controls nucleation rate | Titration experiments |
| Seed Size Distribution | 10-500 μm | Determines final size distribution | Sieving and characterization |
| Seed Loading | 0.001-0.090 weight ratio | Affects crystal size and aspect ratio | Mathematical modeling |
| Seed Surface Area | Variable | Controls supersaturation consumption | Surface area measurement |
| Seed Quality | High crystallinity | Minimizes secondary nucleation | Preparation method control |
The preparation of high-quality seed crystals involves multiple methodological approaches [12] [13]. Crushing techniques provide rapid seed generation, though careful control of particle size distribution remains essential [9]. Sonication methods offer alternative seed preparation pathways, particularly beneficial for compounds exhibiting challenging crystallization behavior [14]. The quality of prepared seeds significantly influences subsequent crystal growth, with defect-free seeds promoting superior crystal formation [8] [13].
Temperature profile optimization during seeding operations requires precise control of supersaturation levels [8] [15]. The optimal seeding point typically occurs within the metastable zone, approximately 85-98% of the concentration required for spontaneous nucleation [15]. For tert-butoxycarbonyl amino acids, this translates to specific temperature and concentration conditions that must be experimentally determined for each system [8] [16].
Iterative seeding protocols have demonstrated remarkable effectiveness in improving crystal quality [7] [15]. Sequential seeding operations, repeated 7-10 times, can produce crystals with volumes 10 to 1,000-fold larger than the original seeds [16] [15]. This approach proves particularly valuable for challenging Boc-amino acid systems where conventional single-seeding approaches yield suboptimal results [17] [18].
The mechanistic understanding of seed crystal behavior in Boc-amino acid systems reveals complex interactions between the protecting group and the amino acid backbone [4] [5]. The tert-butoxycarbonyl group's acid-labile nature requires careful pH control during crystallization to prevent premature deprotection [4] [19]. Research has shown that Boc-amino acids readily crystallize from ethyl acetate and petroleum ether mixtures, with crystallization patterns influenced by the protecting group's steric demands [20] [21].
Advanced characterization techniques enable precise monitoring of seed crystal performance [13] [11]. Process Analytical Technology integration allows real-time assessment of crystallization progress, facilitating immediate adjustments to seeding parameters [11] [22]. Focused Beam Reflectance Measurement provides continuous particle size distribution monitoring, enabling optimization of seed loading and distribution characteristics [13] [11].
Mathematical modeling approaches offer quantitative frameworks for seed optimization [12] [23]. Population balance models incorporating size-dependent growth kinetics enable prediction of final crystal size distributions based on initial seed characteristics [13] [23]. These models prove particularly valuable for challenging systems where empirical optimization approaches prove insufficient [12] [13].
Quality control measures for seed crystals include comprehensive physicochemical characterization [14] [13]. X-ray diffraction analysis confirms crystalline structure integrity, while thermal analysis verifies stability under processing conditions [13]. Surface area measurements provide critical data for supersaturation consumption rate calculations, enabling precise control of crystallization kinetics [8] [10].
The economic optimization of seed crystal utilization involves balancing material costs with process efficiency [10] [11]. Higher seed loadings reduce crystallization time but increase material consumption, while lower loadings may result in broader crystal size distributions [12] [10]. Industrial applications require careful economic analysis to determine optimal seeding strategies that balance product quality with manufacturing costs [8] [11].
The development of effective solvent systems for weakly polar tert-butoxycarbonyl amino acid derivatives requires systematic evaluation of solvent properties and their interactions with the target compound [24] [25]. The weakly polar nature of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid, arising from the combination of the hydrophobic cyclopropyl groups and the polar carboxylic acid functionality, presents unique solubility challenges that demand specialized solvent selection strategies [24].
Polarity considerations form the foundation of solvent system development for these compounds [24] [25]. The dicyclopropyl substituents contribute significant hydrophobic character, while the Boc-protected amino acid backbone retains moderate polarity [24] [26]. This dual character necessitates mixed solvent systems that can accommodate both hydrophobic and polar interactions [27] [28].
Comprehensive solvent screening reveals that ethyl acetate and petroleum ether mixtures provide excellent crystallization media for Boc-amino acids [20] [21]. The volume ratios typically range from 1:2 to 1:5 (ethyl acetate:petroleum ether), with optimization dependent on the specific structural features of the target compound [20] [21]. These systems facilitate controlled anti-solvent crystallization, where the gradual addition of petroleum ether reduces solubility and promotes crystal formation [21] [29].
| Solvent System | Polarity Index | Typical Ratio (v/v) | Temperature Range (°C) | Crystallization Mechanism |
|---|---|---|---|---|
| Ethyl acetate/Petroleum ether | Moderate (4.4/0.1) | 1:2 to 1:5 | 0-25 | Anti-solvent |
| Acetonitrile/Water | High (5.8/10.2) | 1:1 to 1:3 | 0-40 | Mixed |
| Methanol/Water | High (5.1/10.2) | 1:1 to 1:4 | 0-60 | Cooling/Anti-solvent |
| THF/Heptane | Low-Moderate (4.0/0.1) | 1:1 to 1:10 | 0-25 | Anti-solvent |
| Dioxane/Water | Moderate (4.8/10.2) | 1:1 to 1:2 | 0-50 | Cooling/Anti-solvent |
Acetonitrile-water systems offer alternative crystallization pathways, particularly beneficial for compounds requiring higher polarity solvents [20] [28]. The miscibility of acetonitrile and water enables precise control of solvent polarity through volume ratio adjustment [20]. Temperature-dependent solubility profiles in these systems facilitate cooling crystallization protocols that complement anti-solvent approaches [28] [30].
Tetrahydrofuran-heptane combinations provide highly effective crystallization media for challenging Boc-amino acid derivatives [28]. The high solubility of the compound in THF, combined with heptane's anti-solvent properties, enables achievement of high yields exceeding 96% with throughputs of 12 grams per 100 grams of solution [28]. This system demonstrates particular effectiveness for compounds exhibiting limited solubility in conventional crystallization media [28].
Temperature optimization within selected solvent systems requires comprehensive thermodynamic analysis [31] [30]. Solubility curve determination provides essential data for establishing optimal crystallization conditions [31]. The relationship between temperature and solubility guides the selection of cooling profiles that maximize yield while maintaining crystal quality [31] [32].
pH control represents a critical parameter in solvent system optimization for Boc-amino acids [21] [19]. The acid-labile nature of the tert-butoxycarbonyl protecting group necessitates maintenance of neutral to slightly basic conditions to prevent deprotection during crystallization [19]. Buffer systems or pH adjustment using mild bases ensure protecting group stability throughout the crystallization process [21].
Computational approaches enhance solvent system development through prediction of solubility and crystallization behavior [28] [30]. Molecular modeling techniques enable evaluation of solvent-solute interactions, guiding selection of optimal solvent combinations [30]. These approaches prove particularly valuable for novel compounds where experimental data remains limited [28].
Anti-solvent crystallization protocols require precise control of addition rates and mixing conditions [28] [32]. Slow anti-solvent addition promotes controlled nucleation and crystal growth, while rapid addition may result in precipitation and poor crystal quality [28]. Optimization of addition profiles enables achievement of desired crystal size distributions and morphologies [30] [33].
Mixed solvent crystallization strategies combine multiple crystallization mechanisms to optimize product quality [27] [28]. Sequential cooling and anti-solvent addition protocols enable independent control of nucleation and growth phases [27]. These approaches prove particularly effective for complex molecules exhibiting multiple polymorphic forms [25] [28].
Solvent recovery and recycling considerations influence industrial implementation of optimized solvent systems [30] [33]. Distillation-based recovery enables reuse of expensive solvents, improving process economics [33]. Environmental considerations favor solvent systems with minimal toxicity and favorable environmental profiles [30].
Quality control protocols for solvent system optimization include comprehensive analytical characterization [30] [33]. High-performance liquid chromatography enables monitoring of impurity profiles and polymorphic composition [33]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of crystallized products [30].
Scale-up considerations require evaluation of solvent system performance under industrial conditions [28] [33]. Heat and mass transfer characteristics influence crystallization behavior at larger scales [30]. Pilot-scale studies validate laboratory-optimized conditions and guide industrial implementation strategies [33].
Continuous crystallization process design for (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid represents an advanced approach that offers significant advantages over traditional batch methods [34] [35]. The implementation of continuous crystallization enables enhanced process control, improved product consistency, and increased productivity while maintaining the stringent quality requirements necessary for pharmaceutical applications [34] [36].
The Mixed Suspension Mixed Product Removal crystallizer forms the foundation of continuous crystallization systems for Boc-amino acid derivatives [37] [38]. This configuration maintains a constant suspension of crystals in the liquid phase, promoting uniform crystal growth and preventing fouling and scaling issues commonly encountered in batch processes [37] [39]. The MSMPR design enables continuous removal of crystals and mother liquor, with filtered mother liquor returned to the crystallizer to maintain optimal supersaturation levels [37] [40].
Process parameter optimization in continuous crystallization systems requires systematic evaluation of residence time, temperature profiles, flow rates, and mixing conditions [41] [42]. Residence times typically range from 10 to 120 minutes, with optimization dependent on the crystallization kinetics of the specific compound [41] [43]. Temperature control strategies employ multi-stage cooling profiles that balance nucleation and growth rates to achieve desired crystal size distributions [44] [42].
| Process Parameter | MSMPR Design Range | Impact on Product | Control Strategy | Quality Attribute |
|---|---|---|---|---|
| Residence Time | 10-120 min | Crystal size distribution | Cascade optimization | Uniformity |
| Temperature Profile | 10-60°C | Polymorph control | Multi-stage cooling | Purity |
| Flow Rate | 1-50 mL/min | Throughput | Pump control | Productivity |
| Mixing Rate | 200-600 rpm | Crystal morphology | Impeller design | Shape |
| Supersaturation Control | Real-time monitoring | Nucleation rate | PAT integration | Consistency |
Multi-stage MSMPR cascade configurations provide enhanced control over crystallization processes [41] [44]. Three-stage systems enable independent optimization of nucleation and growth phases, with each stage operating under conditions optimized for specific process objectives [41]. The first stage typically operates under high supersaturation to promote nucleation, while subsequent stages focus on controlled growth to achieve desired crystal characteristics [44] [45].
Flow rate optimization directly influences crystal size distribution and process throughput [43] [46]. Higher flow rates reduce residence time and may result in smaller crystals, while lower flow rates enable extended growth periods and larger crystal formation [43]. The optimal flow rate balances productivity requirements with crystal quality specifications [46].
Mixing intensity affects crystal morphology and suspension homogeneity [41] [47]. Mixing rates typically range from 200 to 600 revolutions per minute, with optimization based on crystal fragility and suspension characteristics [41] [47]. Proper mixing ensures uniform supersaturation distribution while minimizing crystal breakage [45] [47].
Temperature cascade design enables precise control of supersaturation profiles throughout the crystallization process [44] [45]. Multi-stage cooling from 60°C to 10°C provides controlled supersaturation reduction that promotes uniform crystal growth [41]. Each stage operates at optimized temperature conditions that balance nucleation and growth kinetics [44].
Process Analytical Technology integration provides real-time monitoring and control capabilities essential for continuous operation [41] [42]. Focused Beam Reflectance Measurement enables continuous particle size distribution monitoring [41]. In-line concentration monitoring through attenuated total reflectance spectroscopy ensures optimal supersaturation control [41] [42].
Startup optimization represents a critical consideration in continuous crystallization design [44] [42]. Dynamic startup profiles enable rapid achievement of steady-state operation while minimizing waste generation [44]. Optimal startup strategies reduce startup duration by approximately 50% compared to conventional approaches [44].
Seed crystal integration in continuous systems requires specialized feeding mechanisms that ensure uniform distribution throughout the crystallizer [41] [47]. Seed preparation protocols must account for the continuous nature of the process, with seed quality maintained throughout extended operation periods [47].
Product quality control in continuous crystallization systems relies on comprehensive analytical monitoring [41] [43]. Polymorphic composition monitoring ensures consistent solid-state form throughout operation [41]. Crystal morphology analysis verifies achievement of desired particle characteristics [43].
Economic optimization of continuous crystallization processes considers capital investment, operating costs, and productivity benefits [34] [48]. Continuous operation reduces labor requirements and improves space utilization compared to batch processes [34]. Higher productivity per unit volume of equipment provides economic advantages that offset initial capital investments [48].
Fouling prevention strategies ensure sustained operation without interruption [42] [49]. Modified heat exchanger designs minimize temperature gradients that promote fouling [42]. Continuous cleaning protocols maintain heat transfer efficiency throughout extended operation periods [49].
Scale-up methodologies for continuous crystallization systems enable translation from laboratory to industrial scale [48] [50]. Geometric scaling principles guide equipment sizing while maintaining optimal process conditions [50]. Pilot-scale validation confirms performance predictions and identifies potential scale-up challenges [48].
Control system design for continuous crystallization requires sophisticated feedback and feedforward control algorithms [51] [52]. Model-based control strategies enable rapid response to process disturbances while maintaining product quality [51]. Advanced control systems integrate multiple process variables to optimize overall system performance [52].
Heat integration opportunities in continuous crystallization systems enable energy efficiency improvements [34] [48]. Heat recovery from crystallization exotherms reduces external heating requirements [48]. Integrated heat management systems optimize energy utilization throughout the process [34].
Maintenance considerations for continuous crystallization equipment require scheduled maintenance protocols that minimize production interruptions [49] [53]. Modular equipment design enables component replacement without complete system shutdown [49]. Predictive maintenance strategies prevent equipment failure and ensure reliable operation [53].
The implementation of continuous crystallization for (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid represents a significant advancement in pharmaceutical manufacturing technology [35] [36]. These systems enable production of high-quality crystalline material with improved consistency and reduced manufacturing costs [35]. The integration of advanced process control and monitoring systems ensures compliance with stringent pharmaceutical quality standards while maximizing process efficiency [36] [54].